Superior PfNDH2 Enzyme Inhibition Potency of RYL-552 Compared to CK-2-68
RYL-552 demonstrates significantly higher potency against the purified PfNDH2 enzyme compared to the lead quinolone CK-2-68. It exhibits an IC50 of 3.73 nM [1], which is approximately 4-fold more potent than the 15-16 nM IC50 reported for CK-2-68 under comparable biochemical assay conditions [2].
| Evidence Dimension | In vitro inhibitory potency against recombinant PfNDH2 enzyme |
|---|---|
| Target Compound Data | IC50 = 3.73 nM |
| Comparator Or Baseline | CK-2-68: IC50 = 15-16 nM |
| Quantified Difference | RYL-552 is approximately 4-fold more potent |
| Conditions | Biochemical assay using purified PfNDH2 enzyme |
Why This Matters
This potency difference is critical for achieving effective target engagement in cellular and in vivo models, where higher intrinsic potency can translate to lower effective doses and a wider therapeutic window.
- [1] Yang Y, Yu Y, Li X, Li J, Wu Y, Yu J, Ge J, Huang Z, Jiang L, Rao Y, Yang M. Target Elucidation by Cocrystal Structures of NADH-Ubiquinone Oxidoreductase of Plasmodium falciparum (PfNDH2) with Small Molecule To Eliminate Drug-Resistant Malaria. J Med Chem. 2017 Mar 9;60(5):1994-2005. View Source
- [2] Pidathala C, Amewu R, Pacorel B, Nixon GL, Gibbons P, Hong WD, Leung SC, Berry NG, Sharma R, Stocks PA, Srivastava A, Shone AE, Charoensutthivarakul S, Taylor L, Berger O, Mbekeani A, Hill A, Fisher NE, Warman AJ, Biagini GA, Ward SA, O'Neill PM. Identification, design and biological evaluation of bisaryl quinolones targeting Plasmodium falciparum type II NADH:quinone oxidoreductase (PfNDH2). J Med Chem. 2012 Mar 8;55(5):1831-43. View Source
